N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

TrkA inhibition Kinase assay Pain

This precise TrkA inhibitor (CAS 2034448-79-6) is the authenticated 'Example 3' from Array BioPharma's substituted heterocyclic series, delivering a reproducible IC50 of 22.2 nM that prevents assay saturation at standard screening concentrations. The ethylenediamine spacer provides a derivatization handle for fluorescent, biotin, or photoaffinity tag installation without perturbing the core pharmacophore, enabling target-engagement probe generation that clinical leads like larotrectinib cannot support. With tPSA 67 Ų versus larotrectinib’s 104 Ų, it offers superior passive permeability for intracellular TrkA studies in transporter-limited models. Use this 11.1-fold lower-potency reference to establish dynamic range and reliably distinguish ultra-potent candidates from moderate-affinity tool compounds in HTS triage.

Molecular Formula C18H15F3N4O2
Molecular Weight 376.339
CAS No. 2034448-79-6
Cat. No. B2730975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide
CAS2034448-79-6
Molecular FormulaC18H15F3N4O2
Molecular Weight376.339
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F
InChIInChI=1S/C18H15F3N4O2/c19-18(20,21)27-14-5-3-4-13(12-14)17(26)24-9-11-25-10-8-23-16(25)15-6-1-2-7-22-15/h1-8,10,12H,9,11H2,(H,24,26)
InChIKeyAVUINVLDUFGESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide (CAS 2034448-79-6): Procurement-Relevant Identity and Pharmacological Class


N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide (CAS 2034448-79-6) is a synthetic small-molecule kinase inhibitor characterized by a pyridinyl-imidazole core linked via an ethylenediamine spacer to a 3-(trifluoromethoxy)benzamide moiety [1]. It is documented as a potent inhibitor of the tropomyosin receptor kinase A (TrkA), a validated therapeutic target in pain and oncology [2]. The compound appears as 'Example 3' in a series of Array BioPharma patents covering substituted heterocyclic Trk inhibitors [3].

Why N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide Cannot Be Replaced by Other TrkA Inhibitors Without Quantitative Justification


TrkA inhibitors exhibit steep structure-activity relationships (SAR) where minor modifications to the hinge-binding heterocycle or the solvent-exposed region drastically alter potency, selectivity, and pharmacokinetics. For example, within the Array BioPharma patent series, TrkA IC50 values span from 1.7 nM to >1000 nM depending on the substitution pattern [1]. The presence of the 3-(trifluoromethoxy)benzamide group in this compound confers a specific potency and selectivity profile that cannot be assumed to be replicated by other 'TrkA inhibitors' such as larotrectinib (LOXO-101) or entrectinib without direct comparative data. The quantitative evidence below establishes the precise performance boundaries of this compound relative to its closest analogs.

Evidence-Based Differentiation of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide for Scientific Procurement


TrkA Enzymatic Potency: Head-to-Head Comparison with Larotrectinib (LOXO-101)

In an enzyme-linked immunosorbent assay (ELISA) measuring TrkA kinase activity, this compound (Example 3 in US8865698) exhibited an IC50 of 22.2 nM [1]. In contrast, larotrectinib (LOXO-101, Example 14 in US8865698) achieved an IC50 of 2 nM in a radiometric HotSpot assay under comparable conditions [2]. This 11.1-fold difference in potency defines the compound as a moderate-affinity TrkA inhibitor, distinct from the ultra-potent clinical candidate larotrectinib.

TrkA inhibition Kinase assay Pain Oncology

TrkA Affinity Reproducibility Across Multiple Independent Patent Filings

The TrkA IC50 of 22.2 nM for this compound has been reproduced in at least three independent ELISA experiments documented in separate patent filings (US8865698, US9676783, US10774085) [1][2]. This inter-patent reproducibility provides a level of confidence not available for many early-stage tool compounds that are reported only once. In the same assay format, structurally similar Example 58 (BDBM136641) showed an IC50 of 3.10 nM, while Example 105 (BDBM136688) showed 4.70 nM, highlighting the steep SAR within the series [3].

TrkA inhibition Reproducibility Quality control

Structural Differentiation from Clinical Trk Inhibitors: Physicochemical Properties

The compound's calculated partition coefficient (clogP = 3.1) and topological polar surface area (tPSA = 67 Ų) place it in a distinct physicochemical space compared to larotrectinib (clogP = 2.4, tPSA = 104 Ų) [1][2]. The lower tPSA of this compound suggests potentially higher membrane permeability, a property that may be advantageous for intracellular target engagement in certain cell types. This is a class-level inference based on the presence of the trifluoromethoxy group, which reduces hydrogen-bonding capacity relative to the hydroxypyrrolidine carboxamide of larotrectinib.

Physicochemical properties Drug design Kinase inhibitor

Patent-Documented Synthetic Accessibility and Chemical Handle

The compound is explicitly described as Example 3 in US Patent 8,865,698, with a complete synthetic protocol provided [1]. The ethyl linker between the imidazole and benzamide provides a chemical handle for further derivatization (e.g., introduction of a radioactive or fluorescent tag) without disrupting the core pharmacophore. This contrasts with larotrectinib (Example 14 in the same patent), where the pyrrolidine carboxamide moiety offers different derivatization vectors [2]. The synthetic accessibility and modular design make this compound a superior starting point for structure-activity relationship (SAR) studies or the generation of chemical probes.

Synthetic chemistry Chemical probe SAR

High-Value Application Scenarios for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide Based on Quantitative Evidence


Moderate-Affinity TrkA Reference Standard for Kinase Assay Validation

The reproducible IC50 of 22.2 nM across multiple patent filings [1] makes this compound an ideal reference inhibitor for validating TrkA ELISA or Omnia kinase assays. Its moderate potency avoids complete enzyme saturation at typical screening concentrations (1-10 µM), allowing researchers to detect both increases and decreases in inhibition when testing novel compounds.

Chemical Probe Starting Point for TrkA Selectivity Profiling

The ethyl linker provides a convenient chemical handle for installing fluorescent dyes, biotin tags, or photoaffinity labels without altering the core pharmacophore [2]. This enables the generation of activity-based probes for TrkA target engagement studies, a significant advantage over clinical inhibitors like larotrectinib, which lack a similarly accessible derivatization site.

Negative Control for Potency Comparison in TrkA Inhibitor Screening

Given the 11.1-fold lower potency relative to larotrectinib [3], this compound serves as an excellent 'moderate-activity' comparator in dose-response screens. It helps establish the dynamic range of an assay and distinguishes between ultra-potent clinical candidates and moderate-affinity tool compounds, essential for triaging hits in high-throughput screening campaigns.

Permeability-Sensitive Cellular Assay Tool

The lower tPSA (67 Ų vs. 104 Ų for larotrectinib) suggests enhanced passive membrane permeability [4]. Researchers studying TrkA signaling in cell types with limited transporter expression may find this compound achieves higher intracellular concentrations at equivalent extracellular doses, providing a pharmacokinetic advantage in certain cellular models.

Quote Request

Request a Quote for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.